molecular formula C20H30S2 B1620211 DI(1-ADAMANTYL) DISULFIDE CAS No. 34895-45-9

DI(1-ADAMANTYL) DISULFIDE

Cat. No.: B1620211
CAS No.: 34895-45-9
M. Wt: 334.6 g/mol
InChI Key: YZEIBKZXLUKRGZ-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Dihedral Angle : The CSSC dihedral angle ($$\theta$$) is $$110.5(9)^\circ$$, reflecting a gauche conformation. This angle deviates from the ideal $$90^\circ$$ due to steric repulsion between the bulky adamantyl groups.
  • Adamantyl Orientation : The adamantyl substituents adopt a staggered configuration, minimizing van der Waals clashes. Each adamantyl group exhibits minor deviations ($$<0.023$$ Å) from the S$$2$$C$$2$$ plane.
  • Crystal Packing : Molecules align via weak C–H$$\cdots$$S interactions ($$2.92–3.10$$ Å), stabilizing the lattice without significant $$\pi$$-stacking.

Table 1: Crystallographic Parameters of Di(1-Adamantyl) Disulfide

Parameter Value Source
Space group $$P2_1/c$$
S–S bond length $$2.086(2)$$ Å
C–S bond length $$1.82$$ Å
CSSC dihedral angle ($$\theta$$) $$110.5(9)^\circ$$

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (CDCl$$3$$) reveal adamantyl proton resonances at $$\delta = 1.56–1.93$$ ppm (bridghead H) and $$\delta = 2.70$$ ppm (CH$$2$$ adjacent to sulfur). ¹³C NMR confirms quaternary carbons at $$\delta = 52.6$$ ppm (C–S) and $$\delta = 36.6$$ ppm (adamantyl bridgehead).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The S–S stretching vibration appears as a weak band near $$510–520$$ cm$$^{-1}$$, while C–S stretches are observed at $$670–690$$ cm$$^{-1}$$. Adamantyl C–H symmetric/asymmetric stretches dominate the $$2800–3000$$ cm$$^{-1}$$ region.

Raman Spectroscopy

Raman spectra exhibit a prominent S–S stretching mode at $$508–538$$ cm$$^{-1}$$, whose frequency correlates linearly with the CSSC dihedral angle ($$\theta$$). For $$\theta = 110.5^\circ$$, the S–S band appears at $$526$$ cm$$^{-1}$$, consistent with reduced bond order due to torsional strain.

Table 2: Spectroscopic Signatures of Di(1-Adamantyl) Disulfide

Technique Key Peaks Assignment Source
¹H NMR $$\delta = 1.56–1.93$$ ppm Adamantyl CH$$_2$$
¹³C NMR $$\delta = 52.6$$ ppm C–S linkage
FT-IR $$510–520$$ cm$$^{-1}$$ S–S stretch
Raman $$526$$ cm$$^{-1}$$ S–S stretch ($$\theta = 110.5^\circ$$)

Computational Modeling of Disulfide Bond Geometry

Density Functional Theory (DFT) studies using the B3LYP/6-31G(d) basis set predict an equilibrium S–S bond length of $$2.08$$ Å and a CSSC dihedral angle of $$112^\circ$$, aligning with experimental data. Molecular dynamics (MD) simulations reveal:

  • Torsional Barrier : The energy barrier for S–S rotation is $$8.2$$ kcal/mol, favoring gauche conformers.
  • Steric Effects : Adamantyl groups induce a $$15^\circ$$ widening of $$\theta$$ compared to less hindered disulfides (e.g., dimethyl disulfide).
  • Electron Density : Natural Bond Orbital (NBO) analysis shows decreased S–S $$\sigma^*$$ occupancy ($$0.12$$ e) due to hyperconjugation with adjacent C–S bonds.

Table 3: Computational Results for Di(1-Adamantyl) Disulfide

Property DFT (B3LYP/6-31G(d)) Experimental Source
S–S bond length $$2.08$$ Å $$2.086$$ Å
CSSC dihedral angle ($$\theta$$) $$112^\circ$$ $$110.5^\circ$$
Torsional barrier $$8.2$$ kcal/mol $$-$$

Properties

IUPAC Name

1-(1-adamantyldisulfanyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30S2/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-22-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEIBKZXLUKRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SSC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188447
Record name Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34895-45-9
Record name Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034895459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) typically involves the reaction of tricyclo(3.3.1.13,7)dec-1-yl thiol with an oxidizing agent to form the disulfide bond. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and iodine (I2). The reaction is usually carried out under mild conditions to prevent the decomposition of the tricyclic structure .

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

DI(1-ADAMANTYL) DISULFIDE undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using strong oxidizing agents such as peracids.

    Reduction: The disulfide bond can be reduced to form the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The tricyclic groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents such as dichloromethane or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications of DI(1-ADAMANTYL) DISULFIDE

DI(1-ADAMANTYL) DISULFIDE, a chemical compound with the molecular formula C20H30S2 and a molecular weight of 334.582 g/mol, has garnered interest in various scientific fields due to its unique structural properties and reactivity. This disulfide compound, characterized by two adamantyl groups linked by a disulfide bond, serves as a versatile building block in chemistry, biology, medicine, and industry.

Chemistry

DI(1-ADAMANTYL) DISULFIDE is used as a building block in synthesizing complex organic molecules. Its unique structure makes it a valuable intermediate in developing new materials and catalysts. The synthesis of DI(1-ADAMANTYL) DISULFIDE typically involves reacting tricyclo(3.3.1.13,7)dec-1-yl thiol with an oxidizing agent, such as hydrogen peroxide (H2O2) or iodine (I2), to form the disulfide bond. These reactions are usually conducted under mild conditions to prevent the decomposition of the tricyclic structure.

DI(1-ADAMANTYL) DISULFIDE undergoes several chemical reactions, including:

  • Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using strong oxidizing agents like peracids.
  • Reduction: The disulfide bond can be reduced to form the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
  • Substitution: The tricyclic groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Biology

The stability and reactivity of DI(1-ADAMANTYL) DISULFIDE make it useful in studying protein folding and disulfide bond formation in biological systems. Research has demonstrated that compounds with disulfide linkages can significantly affect the stability and activity of proteins.

Medicine

Ongoing research explores the potential therapeutic applications of DI(1-ADAMANTYL) DISULFIDE in drug delivery and as a component of pharmaceutical formulations. Adamantane derivatives, including aminoadamantane, have been investigated for their medicinal chemistry properties . For instance, spiro[piperidine-2,2'-adamantane] has shown activity against Influenza A . Adamantyl glycosphingolipids also provide tools to manipulate cellular GSL metabolism selectively .

Industry

Mechanism of Action

The mechanism of action of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds play a crucial role in stabilizing protein structures and facilitating redox reactions. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and the modulation of redox states.

Molecular targets and pathways involved in the compound’s action include thiol-disulfide exchange reactions and redox signaling pathways. These interactions can influence various cellular processes, such as protein folding, enzyme activity, and oxidative stress responses.

Comparison with Similar Compounds

Structural Analogues: Disulfide Derivatives

DI(1-ADAMANTYL) DISULFIDE belongs to the disulfide class, which includes compounds like diphenyl disulfide and bis(4-aminophenyl) disulfide. Key structural and functional differences are highlighted below:

Property DI(1-ADAMANTYL) DISULFIDE Diphenyl Disulfide Bis(4-aminophenyl) Disulfide
Core Structure Adamantyl-disulfide Phenyl-disulfide Aromatic amine-disulfide
Lipophilicity (logP) ~5.2 (estimated) ~3.8 ~2.5
Water Solubility Insoluble Slightly soluble in organic solvents Soluble in polar aprotic solvents
Biological Stability High (resistant to enzymatic cleavage) Moderate Low (prone to redox degradation)
Synthetic Accessibility Multi-step synthesis Single-step oxidation Reductive coupling of thiols

Key Insights :

  • Its steric bulk reduces susceptibility to nucleophilic attack, improving stability under physiological conditions .
Functional Analogues: Adamantane Derivatives

Adamantane-containing compounds like 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives share similar lipophilic profiles but differ in reactivity and target interactions:

Property DI(1-ADAMANTYL) DISULFIDE 5-(1-Adamantyl)-1,2,4-Triazole-3-thiol
Functional Group Disulfide (-S-S-) Triazole-thiol (-SH)
Biological Activity Moderate antimicrobial Potent antimicrobial/anti-inflammatory
Mechanism Redox modulation Enzyme inhibition (e.g., COX-2)
Synthetic Complexity High Moderate

Key Insights :

  • While both compounds leverage adamantyl-enhanced bioavailability, DI(1-ADAMANTYL) DISULFIDE’s disulfide bridge offers unique redox properties, whereas triazole-thiol derivatives exhibit stronger target-specific efficacy .
Solubility and Formulation Challenges

Compared to hydrophilic sulfonates (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate), DI(1-ADAMANTYL) DISULFIDE’s low water solubility necessitates specialized formulations. Dimethyl sulfoxide (DMSO) or lipid-based carriers are often required, unlike sulfonates that readily dissolve in aqueous media .

Biological Activity

DI(1-ADAMANTYL) DISULFIDE, with the molecular formula C20_{20}H30_{30}S2_2 and a molecular weight of 334.582 g/mol, is a compound characterized by its unique adamantane structure. This compound is notable for its potential biological activities, particularly in the context of redox chemistry and protein interactions.

The biological activity of DI(1-ADAMANTYL) DISULFIDE is primarily attributed to its ability to form and cleave disulfide bonds. Disulfide bonds are crucial in stabilizing protein structures and facilitating redox reactions within biological systems. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides, which can influence various cellular processes such as:

  • Protein Folding : Stabilization of protein conformations.
  • Enzyme Activity : Modulation through redox states.
  • Oxidative Stress Responses : Interaction with cellular redox signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential applications in various fields:

  • Chemistry : Used as a building block for synthesizing complex organic molecules.
  • Biology : Investigated for its role in studying protein folding and disulfide bond formation.
  • Medicine : Explored for therapeutic applications in drug delivery systems and pharmaceutical formulations .

Case Studies

  • Protein Interaction Studies : Research has demonstrated that compounds with disulfide linkages can significantly affect the stability and activity of proteins involved in critical biological pathways. For instance, studies on cysteine-rich proteins have shown that modification via disulfide bonds can enhance their functional properties .
  • Therapeutic Applications : The compound has been investigated for its potential in drug delivery systems, particularly in enhancing the bioavailability of therapeutic agents through controlled release mechanisms. Its stability under physiological conditions makes it a candidate for developing nanocarriers that improve drug efficacy while minimizing side effects .
  • Antimicrobial Properties : Some derivatives of adamantane structures have exhibited antimicrobial activity, suggesting that DI(1-ADAMANTYL) DISULFIDE may also possess similar properties due to its structural characteristics and ability to interact with microbial proteins .

Data Table

PropertyValue
Molecular FormulaC20_{20}H30_{30}S2_2
Molecular Weight334.582 g/mol
Redox PotentialVariable (context-dependent)
SolubilityModerate
Biological ActivityProtein stabilization, enzyme modulation

Q & A

Q. What synthetic methodologies are commonly employed for DI(1-ADAMANTYL) DISULFIDE, and how do reaction conditions influence yield?

DI(1-ADAMANTYL) DISULFIDE is synthesized via adamantylation reactions. A typical approach involves reacting 1-adamantylamine with disulfide precursors (e.g., carbon disulfide) in the presence of catalysts like trimethylamine or DMAP, followed by purification via precipitation . Reaction yield depends on solvent choice (e.g., ethanol for optimal solubility), temperature (reflux conditions), and stoichiometric ratios of reactants. For example, using di-tert-butyl dicarbonate (Boc₂O) as an intermediate stabilizer can improve yield by reducing side reactions .

Q. How is the disulfide bond connectivity confirmed in DI(1-ADAMANTYL) DISULFIDE?

Non-reducing peptide mapping with LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) is critical for disulfide bond analysis. This method identifies exact linkage patterns by comparing theoretical and observed molecular masses. Advanced software tools and expert interpretation (e.g., 10+ years of mass spectrometry experience) are required to resolve complex disulfide conformations .

Q. What safety protocols are recommended for handling DI(1-ADAMANTYL) DISULFIDE in laboratory settings?

While specific safety data for DI(1-ADAMANTYL) DISULFIDE is limited, analogous disulfides (e.g., dibutyl disulfide) suggest precautions:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Inert atmosphere (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the adamantyl group influence the reactivity of DI(1-ADAMANTYL) DISULFIDE in catalytic systems?

The adamantyl group’s steric bulk enhances thermal stability and resistance to oxidative degradation, making it valuable in ligand design for cross-coupling reactions. For instance, tris(1-adamantyl)phosphine (PAd₃) derived from adamantyl disulfides improves catalytic efficiency in palladium-mediated couplings by stabilizing metal centers . Mechanistic studies using NMR and X-ray crystallography can reveal how steric effects modulate reaction pathways .

Q. What contradictions exist in the reported biological activities of adamantyl disulfide derivatives, and how can they be resolved?

Some studies report anti-inflammatory and pro-apoptotic effects of adamantyl derivatives (e.g., 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles) , while others note limited bioavailability due to poor solubility. To address contradictions:

  • Experimental Design: Compare in vitro (cell culture) vs. in vivo (animal models) efficacy.
  • Data Normalization: Use standardized assays (e.g., MTT for viability, flow cytometry for apoptosis) .
  • Structural Modifications: Introduce hydrophilic groups (e.g., carboxylates) to improve solubility without compromising activity .

Q. How can computational modeling optimize the synthesis and application of DI(1-ADAMANTYL) DISULFIDE?

Density Functional Theory (DFT) simulations predict reaction intermediates and transition states, guiding solvent/catalyst selection. For example, modeling the nucleophilic substitution in adamantyl chloroformate solvolysis reveals ion-pair return mechanisms, which explain yield variations under different conditions .

Methodological Considerations

Q. Table 1: Key Analytical Techniques for DI(1-ADAMANTYL) DISULFIDE Characterization

Technique Application Reference
¹H/¹³C NMR Confirm adamantyl group position and purity
ESI-MS Verify molecular mass and disulfide connectivity
X-ray Crystallography Resolve 3D structure and steric effects
LC-HRMS Analyze disulfide bond stability under redox conditions

Contradictions and Future Directions

  • Synthesis vs. Stability: While adamantyl groups enhance thermal stability, their bulkiness may hinder functionalization. Future work could explore hybrid ligands (e.g., adamantyl-phosphine) to balance steric and electronic effects .
  • Biological Activity: Discrepancies in efficacy studies highlight the need for standardized protocols and metabolomic profiling to identify bioactive metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.